6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Description
This compound (CAS 1416714-41-4) is a halogenated pyrazolopyridine derivative with the molecular formula C₁₁H₁₁ClIN₃O and a molecular weight of 363.58 g/mol . It features a 6-chloro substituent, a 3-iodo group, and a tetrahydro-2H-pyran-2-yl (THP) protecting group at the 1-position. The THP group enhances stability during synthetic processes, while the iodine and chlorine substituents enable further functionalization, such as cross-coupling reactions in medicinal chemistry or materials science . The compound is supplied with >95% purity, making it suitable for research applications .
Properties
IUPAC Name |
6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-7-5-8-10(14-6-7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILPXZRYFAWHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=N2)I)N=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Core Formation
The initial step involves the cyclization of a 2-chloropyridine derivative bearing a cyano or related functional group with hydrazine hydrate. This reaction forms the pyrazolo[4,3-b]pyridine scaffold. For example, cyclization of 2-chloro-3-cyanopyridine with hydrazine yields the pyrazolo ring fused to the pyridine nucleus, with chlorine positioned at C6 due to the starting material substitution pattern.
Halogenation Steps
- Iodination at C3: The 3-position iodination is typically achieved via in situ diazotization of the amino group followed by treatment with iodine sources to introduce the iodine atom selectively at C3.
- Chlorination at C6: Chlorination at the 6-position can be accomplished on the corresponding N-oxide intermediate, which directs electrophilic substitution to the desired site.
Installation of the Tetrahydro-2H-pyran (THP) Protecting Group
The nitrogen at position 1 is protected by reaction with dihydropyran under acidic conditions to form the tetrahydro-2H-pyran (THP) ether. This protecting group enhances solubility and stability during subsequent synthetic steps and can be removed under mild acidic conditions when needed.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of iodine at C3 and chlorine at C6 allows for selective Suzuki–Miyaura cross-coupling reactions to introduce various aryl or heteroaryl groups. The iodide at C3 is more reactive than the chloride at C6, enabling stepwise or one-pot sequential arylation strategies:
- Stepwise Arylation: First, the more reactive C3-iodo position is coupled with an arylboronic acid using Pd(OAc)2/dppf catalyst and cesium carbonate base in a dioxane/water mixture at 60 °C, yielding high selectivity and good yields (up to 95%).
- Second Arylation at C6: The less reactive C6-chloro position can be arylated under more forcing conditions (higher temperature, increased catalyst loading), achieving moderate to high yields.
- One-Pot Sequential Arylation: Both arylations can be performed sequentially in one pot without intermediate purification, saving time and resources while maintaining comparable yields to stepwise methods.
Purification
Final products are typically purified by flash column chromatography using gradients of methanol/dichloromethane or ethyl acetate/hexane, depending on the polarity of the intermediates and final compounds.
Data Tables Summarizing Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | 2-chloro-3-cyanopyridine + hydrazine hydrate | High | Forms pyrazolo[4,3-b]pyridine core |
| 2 | Iodination at C3 | Diazotization + iodine source | ~90 | Selective iodination at C3 |
| 3 | Chlorination at C6 | Electrophilic chlorination on N-oxide intermediate | Moderate | Directs substitution to C6 |
| 4 | THP Protection | Dihydropyran + acid catalyst | High | Protects nitrogen at position 1 |
| 5 | Suzuki–Miyaura Cross-Coupling | Pd(OAc)2/dppf, Cs2CO3, dioxane/water, 60-100 °C | 43–95 | Stepwise or one-pot arylation at C3/C6 |
| Entry | Catalyst System | Base | Temperature (°C) | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Pd(OAc)2/dppf (5 mol%) | Cs2CO3 | 60 | 68 | C3 arylation, phenylboronic acid |
| 5 | Pd(OAc)2/dppf (5 mol%) | Cs2CO3 | 80 | 78 | Improved yield with higher T |
| 6 | Pd(OAc)2/dppf (5 mol%) | Cs2CO3 | 100 | 95 | Optimal conditions for C6 arylation |
| One-Pot | Pd(OAc)2/dppf (15 mol%) | Cs2CO3 | 60 then 100 | 43–72 | Sequential diarylation |
Research Findings and Analysis
- The selective halogenation at C3 and C6 positions is crucial for enabling subsequent chemoselective cross-coupling reactions.
- The tetrahydro-2H-pyran protecting group stabilizes the nitrogen and improves solubility, facilitating handling and purification.
- Suzuki–Miyaura cross-coupling reactions have been optimized to achieve high chemoselectivity and yields, with Pd(OAc)2/dppf as an effective catalyst system.
- One-pot sequential arylation is a practical and efficient method, reducing time and cost without sacrificing product yield or purity.
- The methodology allows for diverse functionalization, enabling the synthesis of derivatives with potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[4,3-b]pyridine derivatives.
Scientific Research Applications
6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution Variants
(a) 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416713-01-3)
- Molecular Formula : C₁₁H₁₂BrN₃O
- Molecular Weight : 282.14 g/mol
- Key Differences : Replaces the 6-chloro and 3-iodo groups with a single 6-bromo substituent.
- Impact : Bromine’s lower atomic weight and reduced steric bulk compared to iodine may improve solubility but limit utility in iodine-specific reactions (e.g., radiohalogenation).
(b) 5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
- Molecular Formula : C₁₁H₁₁ClIN₃O (isomer)
- Key Differences : Chlorine at position 5 instead of 5.
Ring System Variations
(a) 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS 1353637-44-1)
- Molecular Formula : C₁₀H₁₂ClN₃O
- Molecular Weight : 225.67 g/mol
- Key Differences : Pyrazolo[4,3-c ]pyridine core (vs. [4,3-b ]) and absence of iodine.
(b) 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Data Table: Comparative Analysis of Key Compounds
Biological Activity
6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a pyrazolo[4,3-b]pyridine core along with chloro and iodo substituents and a tetrahydro-2H-pyran moiety. The molecular formula is C11H11ClIN3O, with a molecular weight of approximately 303.57 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1416713-15-9 |
| Molecular Formula | C11H11ClIN3O |
| Appearance | Light yellow solid |
| Purity | 97% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo Core : Starting from suitable precursors, the pyrazolo[4,3-b]pyridine structure is formed through cyclization reactions.
- Halogenation : The introduction of chloro and iodo groups is achieved via electrophilic halogenation.
- Tetrahydropyran Incorporation : The tetrahydro-2H-pyran group is introduced through nucleophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The specific mechanisms can vary based on the target but generally involve modulation of enzyme activity or receptor signaling pathways.
Anticancer Activity
Research has demonstrated that pyrazolo[4,3-b]pyridines exhibit significant anticancer properties. For instance, compounds within this class have shown potent inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study : A study highlighted that related compounds exhibited IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong potential for therapeutic applications in cancer treatment .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have indicated effectiveness against various bacterial strains, although further research is required to establish its efficacy and mechanism.
Comparative Studies
Comparative studies with other pyrazolo derivatives have shown that the presence of both chloro and iodo substituents enhances biological activity. For example, compounds lacking these halogen groups often demonstrate reduced potency against targeted enzymes .
| Compound | IC50 (µM) CDK2 | IC50 (µM) CDK9 | Selectivity Ratio |
|---|---|---|---|
| 6-Chloro Compound | 0.36 | 1.8 | 5:1 |
| Related Pyrazolo | 0.50 | 2.5 | 5:1 |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the tetrahydro-2H-pyran-2-yl (THP) protecting group in pyrazolo[4,3-b]pyridine derivatives?
- Methodology : The THP group is commonly introduced via nucleophilic substitution or acid-catalyzed protection of the nitrogen atom. For example, Huang et al. (2010) utilized THP protection to stabilize reactive intermediates during heterocyclic ring formation, achieving yields >60% under mild acidic conditions (e.g., pyridinium p-toluenesulfonate in dichloromethane) .
- Data Note : THP protection enhances solubility and prevents unwanted side reactions during subsequent halogenation steps.
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in 6-chloro-3-iodo derivatives?
- Methodology :
- H NMR : The deshielded proton at C-5 (δ 8.2–8.5 ppm) confirms pyridine ring substitution.
- C NMR : Iodo-substitution at C-3 is identified by a distinct peak at ~90–95 ppm due to spin-orbit coupling .
- IR : A strong absorption band at 550–600 cm confirms C-I stretching .
Q. Why is the THP group preferred over other protecting groups (e.g., Boc) in pyrazolo[4,3-b]pyridine synthesis?
- Methodology : THP offers superior stability under basic conditions and is selectively cleaved using aqueous HCl in THF (2 h, 50°C) without affecting halogen substituents . Boc groups may hydrolyze prematurely during iodination steps .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of iodination at C-3 in pyrazolo[4,3-b]pyridine systems?
- Methodology : Density functional theory (DFT) calculations reveal that iodination favors C-3 due to lower activation energy (ΔG = 25.3 kcal/mol) compared to C-5 (ΔG = 29.8 kcal/mol). Electron-withdrawing chloro substituents at C-6 further polarize the ring, enhancing electrophilic attack at C-3 .
- Experimental Validation : Kinetic studies using N-iodosuccinimide (NIS) in DMF show >95% regioselectivity for C-3 at 0°C .
Q. How do steric and electronic effects influence the biological activity of 6-chloro-3-iodo derivatives in kinase inhibition assays?
- Methodology :
- Kinase Profiling : Test against a panel of 50 kinases (e.g., JAK2, CDK4) using fluorescence polarization assays.
- SAR Analysis : The bulky iodo group at C-3 enhances hydrophobic interactions with kinase ATP pockets (IC = 0.8 μM for JAK2), while chloro at C-6 improves metabolic stability (t = 4.2 h in microsomes) .
Q. What analytical workflows are recommended for detecting trace impurities in scaled-up syntheses of this compound?
- Methodology :
- HPLC-MS : Use a C18 column (3.5 μm, 150 mm) with 0.1% formic acid/acetonitrile gradient. Detect impurities at RT 12.3 min (likely dehalogenated byproducts).
- ICP-OES : Quantify residual iodine (<10 ppm) to ensure compliance with ICH Q3D guidelines .
- Critical Step : Spiking experiments with synthetic impurities (e.g., 3-chloro analogs) validate method accuracy .
Safety and Handling
Q. What precautions are critical when handling iodinated pyrazolo[4,3-b]pyridines in aqueous environments?
- Protocol :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
